5-Nitro-2-(4-nitrophenoxy)pyridine
Overview
Description
5-Nitro-2-(4-nitrophenoxy)pyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a 4-nitrophenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and water to yield 3-nitropyridine . Further nitration and substitution reactions can be employed to introduce the 4-nitrophenoxy group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(4-nitrophenoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, which can react under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Nitro-2-(4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-nitrophenoxy)pyridine involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which may contribute to the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitropyridine: A pyridine derivative with a nitro group at the 2-position.
3-Nitropyridine: A pyridine derivative with a nitro group at the 3-position.
4-Nitropyridine: A pyridine derivative with a nitro group at the 4-position.
Uniqueness
5-Nitro-2-(4-nitrophenoxy)pyridine is unique due to the presence of both a nitro group and a nitrophenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-nitro-2-(4-nitrophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-1-4-10(5-2-8)19-11-6-3-9(7-12-11)14(17)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOOEVOQJQZPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398537 | |
Record name | 5-nitro-2-(4-nitrophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129199-42-4 | |
Record name | 5-nitro-2-(4-nitrophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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